Cas no 436088-17-4 (6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde)

6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is a versatile quinoline derivative with significant applications in organic synthesis and pharmaceutical research. Its structure features an ethoxy group at the 6-position and a morpholine substituent at the 2-position, enhancing its reactivity and utility as a key intermediate. The aldehyde functionality at the 3-position allows for further derivatization, making it valuable in the synthesis of heterocyclic compounds and bioactive molecules. This compound exhibits favorable stability and solubility properties, facilitating its use in cross-coupling reactions and multicomponent syntheses. Its well-defined structure and functional group compatibility make it a reliable choice for researchers developing novel chemical entities.
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde structure
436088-17-4 structure
Product name:6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
CAS No:436088-17-4
MF:C16H18N2O3
Molecular Weight:286.325724124908
CID:4770264

6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde
    • 6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
    • インチ: 1S/C16H18N2O3/c1-2-21-14-3-4-15-12(10-14)9-13(11-19)16(17-15)18-5-7-20-8-6-18/h3-4,9-11H,2,5-8H2,1H3
    • InChIKey: WXYHJLDOIPTALK-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C(C=O)=CC3C=C(C=CC=3N=2)OCC)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 346
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 51.7

6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM261581-1g
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde
436088-17-4 97%
1g
$548 2023-01-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2434-5G
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
436088-17-4 95%
5g
¥ 10,461.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2434-1 G
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
436088-17-4 95%
1g
¥ 3,669.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2434-500 MG
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
436088-17-4 95%
500MG
¥ 2,937.00 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523211-5g
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde
436088-17-4 98%
5g
¥14940.00 2024-05-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2434-250MG
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
436088-17-4 95%
250MG
¥ 1,471.00 2023-04-13
Chemenu
CM261581-5g
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde
436088-17-4 97%
5g
$1543 2021-08-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2434-500MG
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
436088-17-4 95%
500MG
¥ 2,448.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2434-10G
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
436088-17-4 95%
10g
¥ 16,097.00 2023-03-06
Chemenu
CM261581-10g
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde
436088-17-4 97%
10g
$2375 2021-08-18

6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde 関連文献

6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehydeに関する追加情報

Introduction to 6-Ethoxy-2-(Morpholin-4-yl)quinoline-3-carbaldehyde (CAS No. 436088-17-4)

6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde, with the CAS number 436088-17-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular structure of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is characterized by a quinoline ring system substituted with an ethoxy group at the 6-position and a morpholine moiety at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.

Recent studies have highlighted the potential of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. The researchers found that 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde can effectively inhibit the activation of microglia and reduce oxidative stress, thereby protecting neurons from damage.

In addition to its neuroprotective properties, 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde has also shown promise in cancer research. A study published in Cancer Research demonstrated that this compound has potent antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis through the modulation of specific signaling pathways such as PI3K/AKT and MAPK.

The pharmacokinetic properties of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde have been extensively studied to evaluate its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it a promising candidate for further development into a drug candidate. However, further research is needed to optimize its pharmacological properties and assess its safety and efficacy in clinical settings.

The synthesis of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde involves several steps, including the formation of the quinoline ring system and the introduction of the ethoxy and morpholine substituents. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the condensation of 2-chloroquinoline with morpholine followed by alkylation with ethyl iodide to introduce the ethoxy group. Another method involves the reaction of 2-aminoquinoline with morpholinoacetaldehyde dimethylacetal to form the desired product.

The potential applications of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in organic electronics due to its excellent electronic properties and stability. For example, a study published in Advanced Materials reported that thin films of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde-based materials exhibit high charge carrier mobility and can be used in organic field-effect transistors (OFETs).

In conclusion, 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde (CAS No. 436088-17-4) is a multifaceted compound with significant potential in various fields, including medicinal chemistry, cancer research, neuroprotection, and materials science. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance as a valuable tool for scientific exploration and therapeutic development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:436088-17-4)6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
A1086850
Purity:99%
はかる:1g
Price ($):522.0